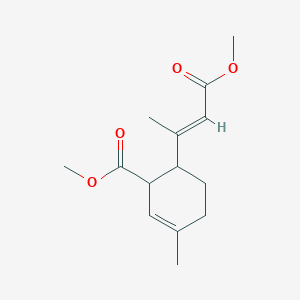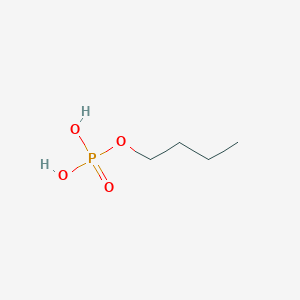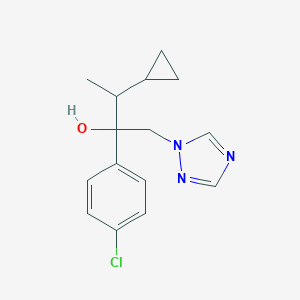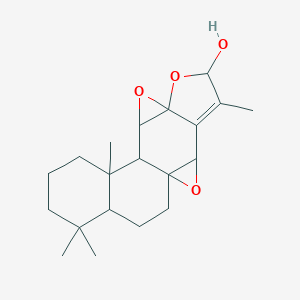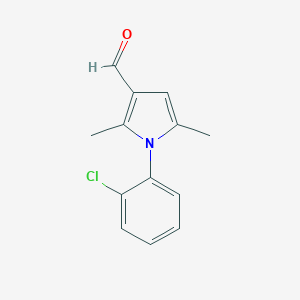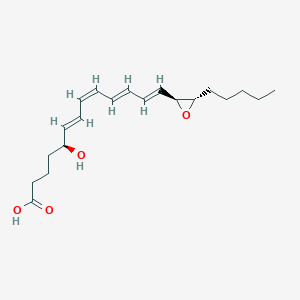
14(15)-Epoxytetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14(15)-Epoxytetraene is a natural epoxy fatty acid that has been found to exhibit various biological activities. It is produced by certain marine organisms, including sponges, and has been studied for its potential use in pharmaceuticals and other fields.
Mechanism Of Action
The mechanism of action of 14(15)-Epoxytetraene is not fully understood. However, it has been found to interact with various cellular targets, including ion channels and enzymes. It has been suggested that its anti-inflammatory and anti-tumor activities may be due to its ability to modulate the immune system and inhibit the growth of cancer cells.
Biochemical And Physiological Effects
14(15)-Epoxytetraene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using 14(15)-Epoxytetraene in lab experiments is its natural origin, which may make it more appealing for use in pharmaceuticals and other applications. However, its isolation and purification from natural sources can be challenging, and its chemical synthesis can be complex and expensive.
Future Directions
There are several future directions for the study of 14(15)-Epoxytetraene. One area of research is the development of new pharmaceuticals based on the compound's anti-inflammatory and anti-tumor activities. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its cellular targets. Finally, the potential use of 14(15)-Epoxytetraene in agriculture and cosmetics should be further explored.
Synthesis Methods
The synthesis of 14(15)-Epoxytetraene involves the isolation and purification of the compound from natural sources, such as marine sponges. However, chemical synthesis of the compound has also been achieved through various methods, including epoxidation of unsaturated fatty acids and cyclization of polyunsaturated fatty acids.
Scientific Research Applications
14(15)-Epoxytetraene has been studied for its potential use in various fields, including pharmaceuticals, agriculture, and cosmetics. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been studied for its potential use as an insecticide and as a natural preservative in food products.
properties
CAS RN |
114144-28-4 |
|---|---|
Product Name |
14(15)-Epoxytetraene |
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12E)-5-hydroxy-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-14-18-19(24-18)15-10-7-5-4-6-9-12-17(21)13-11-16-20(22)23/h4-7,9-10,12,15,17-19,21H,2-3,8,11,13-14,16H2,1H3,(H,22,23)/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19+/m1/s1 |
InChI Key |
OJGVQCWEMKCHQR-ZPODFEQKSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O |
SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
Canonical SMILES |
CCCCCC1C(O1)C=CC=CC=CC=CC(CCCC(=O)O)O |
synonyms |
14(15)-epoxytetraene 5-hydroxy-14,15-oxido-6,10,12,8-eicosatetraenoic acid 5-hydroxy-14,15-oxido-6,8,10,12-eicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




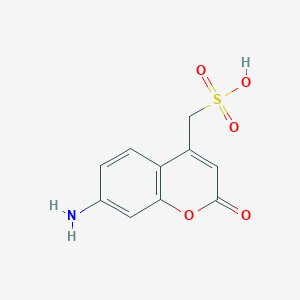
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
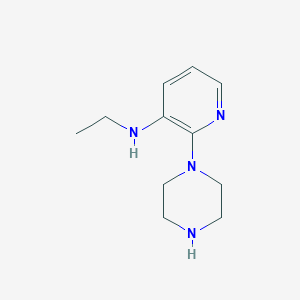
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
